Cas no 825-70-7 (5-fluoro-2-methyl-2,3-dihydro-1H-indole)

5-fluoro-2-methyl-2,3-dihydro-1H-indole is a versatile organic compound featuring a unique indole ring structure. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom and methyl group confers distinct electronic properties, enhancing its reactivity and selectivity in organic transformations. This compound is recognized for its purity and consistency, making it ideal for research and development applications in the chemical and pharmaceutical industries.
5-fluoro-2-methyl-2,3-dihydro-1H-indole structure
825-70-7 structure
Product name:5-fluoro-2-methyl-2,3-dihydro-1H-indole
CAS No:825-70-7
MF:C9H10FN
MW:151.180805683136
MDL:MFCD19300982
CID:1039838
PubChem ID:11228897

5-fluoro-2-methyl-2,3-dihydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-2-methylindoline
    • 5-FLUORO-2,3-DIHYDRO-2-METHYL-1H-INDOLE
    • 5-fluoro-2-methyl-2,3-dihydro-1H-indole
    • 5-Fluoro-2,3-dihydro-2-methyl-1H-indole (ACI)
    • Indoline, 5-fluoro-2-methyl- (7CI, 8CI)
    • MFCD19300982
    • SCHEMBL8937088
    • 825-70-7
    • AKOS016006729
    • DTXSID60459353
    • DS-16533
    • DB-332997
    • CS-0139415
    • C76645
    • EN300-1172642
    • SY034702
    • SB66169
    • MDL: MFCD19300982
    • Inchi: 1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3
    • InChI Key: DATGDQQKEPRIPH-UHFFFAOYSA-N
    • SMILES: FC1C=C2C(NC(C2)C)=CC=1

Computed Properties

  • Exact Mass: 151.079727485g/mol
  • Monoisotopic Mass: 151.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 2.5

5-fluoro-2-methyl-2,3-dihydro-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A199007560-1g
5-Fluoro-2-methylindoline
825-70-7 95%
1g
$524.70 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F44460-100mg
5-Fluoro-2-methylindoline
825-70-7 95%
100mg
¥141.0 2023-09-07
eNovation Chemicals LLC
Y1046525-1g
5-Fluoro-2-methylindoline
825-70-7 95%
1g
$180 2024-06-07
Enamine
EN300-1172642-0.5g
5-fluoro-2-methyl-2,3-dihydro-1H-indole
825-70-7 95%
0.5g
$228.0 2023-05-25
Enamine
EN300-1172642-2.5g
5-fluoro-2-methyl-2,3-dihydro-1H-indole
825-70-7 95%
2.5g
$565.0 2023-05-25
Enamine
EN300-1172642-5.0g
5-fluoro-2-methyl-2,3-dihydro-1H-indole
825-70-7 95%
5g
$1021.0 2023-05-25
Enamine
EN300-1172642-100mg
5-fluoro-2-methyl-2,3-dihydro-1H-indole
825-70-7 95.0%
100mg
$101.0 2023-10-03
A2B Chem LLC
AC30284-1g
5-Fluoro-2-methylindoline
825-70-7 95%
1g
$81.00 2024-04-19
abcr
AB440188-250mg
5-Fluoro-2-methylindoline, 95%; .
825-70-7 95%
250mg
€108.70 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTH349-1g
1H-Indole, 5-fluoro-2,3-dihydro-2-methyl-5-fluoro-2-methyl-2,3-dihydro-1H-indole
825-70-7 95%
1g
¥1051.0 2024-04-15

5-fluoro-2-methyl-2,3-dihydro-1H-indole Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Solvents: Ethyl acetate ;  rt
1.4 Reagents: Sodium chloride Solvents: Water ;  rt
1.5 Catalysts: Zinc chloride Solvents: Xylene ;  5.5 h, 145 °C
1.6 Reagents: Sodium hydroxide Solvents: Water
1.7 Solvents: Ethyl acetate
1.8 Reagents: Sodium chloride Solvents: Water
2.1 Solvents: Dichloromethane
2.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min, -20 °C
2.3 Reagents: Triethylamine
2.4 Solvents: Diethyl ether ,  Methanol ,  Dichloromethane
2.5 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  2 h, 90 °C
2.6 Solvents: Dichloromethane
2.7 Reagents: Hydrochloric acid Solvents: Water
2.8 Solvents: Hexane
2.9 Reagents: Sodium hydroxide Solvents: Water
2.10 Solvents: Diethyl ether
2.11 Reagents: Sodium chloride Solvents: Water
Reference
Novel strategies for the solid phase synthesis of substituted indolines and indoles
Nicolaou, K. C.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(3), 465-476

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  2 - 8 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Reference
Chemoenzymatic preparation of optically active secondary amines: a new efficient route to enantiomerically pure indolines
Gotor-Fernandez, Vicente; et al, Tetrahedron: Asymmetry, 2006, 17(17), 2558-2564

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (functionalized in to cobalt oxide core shell supported on silica) ,  Silica Solvents: Toluene ;  48 h, 50 bar, 135 °C
Reference
Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes
Zhou, Bei; et al, Angewandte Chemie, 2023, 62(10),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Zinc(2+)
Reference
Zn2+ montmorillonite catalyzed 3-aza-Cope rearrangement under microwave irradiation
Yadav, J. S.; et al, Synlett, 2000, (4), 487-488

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dichloromethane
1.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min, -20 °C
1.3 Reagents: Triethylamine
1.4 Solvents: Diethyl ether ,  Methanol ,  Dichloromethane
1.5 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  2 h, 90 °C
1.6 Solvents: Dichloromethane
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Solvents: Hexane
1.9 Reagents: Sodium hydroxide Solvents: Water
1.10 Solvents: Diethyl ether
1.11 Reagents: Sodium chloride Solvents: Water
Reference
Novel strategies for the solid phase synthesis of substituted indolines and indoles
Nicolaou, K. C.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(3), 465-476

5-fluoro-2-methyl-2,3-dihydro-1H-indole Raw materials

5-fluoro-2-methyl-2,3-dihydro-1H-indole Preparation Products

5-fluoro-2-methyl-2,3-dihydro-1H-indole Related Literature

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Amadis Chemical Company Limited
(CAS:825-70-7)5-fluoro-2-methyl-2,3-dihydro-1H-indole
A864385
Purity:99%
Quantity:5g
Price ($):494.0